molecular formula C68H100F3N23O19S2 B10823207 H-Ile-Cys(1)-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys(1)-D-aThr-NH2.TFA

H-Ile-Cys(1)-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys(1)-D-aThr-NH2.TFA

Cat. No.: B10823207
M. Wt: 1664.8 g/mol
InChI Key: DURMUHTUCAQKNL-CJVVNLCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: Compstatin can be synthesized using solid-phase peptide synthesis (SPPS) techniques.

      Reaction Conditions: Specific conditions depend on the synthetic strategy employed.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: Compstatin undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These vary based on the specific reaction. For example, SPPS typically involves coupling reagents and protecting groups.

      Major Products: Cleavage of the disulfide bond yields the cyclic peptide structure.

  • Scientific Research Applications

      Immunology and Inflammation: Compstatin’s inhibition of complement activation makes it valuable for studying immune responses.

      Biology: Researchers use it to investigate complement-mediated processes.

      Medicine: Potential therapeutic applications include treating complement-related diseases.

      Industry: Its use in diagnostics and drug development is being explored.

  • Mechanism of Action

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C68H100F3N23O19S2

    Molecular Weight

    1664.8 g/mol

    IUPAC Name

    2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid

    InChI

    InChI=1S/C66H99N23O17S2.C2HF3O2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102;3-2(4,5)1(6)7/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74);(H,6,7)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+;/m0./s1

    InChI Key

    DURMUHTUCAQKNL-CJVVNLCASA-N

    Isomeric SMILES

    CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N.C(=O)(C(F)(F)F)O

    Canonical SMILES

    CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N.C(=O)(C(F)(F)F)O

    Origin of Product

    United States

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